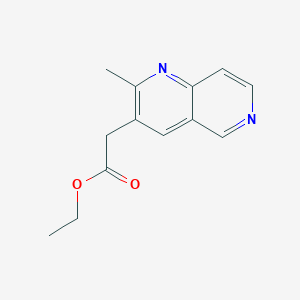

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is a chemical compound with the CAS Number: 862546-10-9 . It has a molecular weight of 230.27 . The IUPAC name for this compound is ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate . The physical form of this compound is a light-red to brown solid .

Synthesis Analysis

The synthesis of 1,6-naphthyridin-2(1H)-ones, a subfamily that includes more than 17,000 compounds, has been covered in various studies . The synthetic methods used for their synthesis often start from a preformed pyridine or pyridone ring .Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is based on a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving 1,6-naphthyridin-2(1H)-ones have been explored in various studies . Multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is a light-red to brown solid . It has a molecular weight of 230.27 .Scientific Research Applications

Anticancer Applications

1,6-Naphthyridines, including derivatives like Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate, have shown promising anticancer properties . They have been studied for their efficacy in inhibiting the growth of various cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies suggest that specific functionalization of the naphthyridine core can lead to significant anticancer activity.

Antiviral Applications

These compounds have also been explored for their anti-HIV properties. The ability to inhibit the replication of the human immunodeficiency virus makes them valuable in the field of antiviral drug development .

Antimicrobial Applications

The antimicrobial activity of 1,6-naphthyridines extends the potential use of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate in developing new antibiotics. This is particularly important in the era of increasing antibiotic resistance .

Analgesic and Anti-inflammatory Applications

Research has indicated that derivatives of 1,6-naphthyridines can be effective in pain management and reducing inflammation, making them potential candidates for new analgesic and anti-inflammatory drugs .

Antioxidant Applications

The antioxidant properties of these compounds contribute to their protective effects against oxidative stress, which is implicated in various diseases .

Diagnostic Applications

Naphthyridines have been utilized in diagnostic applications, particularly in the design of diagnostic agents and tools due to their specific binding properties .

Photophysical Applications

In the field of photophysics, these compounds are of interest for their unique light-absorption and emission properties, which can be harnessed in the development of photophysical tools .

Material Science Applications

The structural and chemical properties of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate make it a compound of interest in material science, particularly in the synthesis of new materials with specific electronic or mechanical properties .

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is the Poly-ADP-ribose-polymerase (PARP) family of proteins, specifically PARP1 . PARP1 plays a crucial role in DNA repair and genomic stability.

Mode of Action

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate interacts with PARP1, exhibiting high selectivity over other members of the PARP family . This interaction inhibits the function of PARP1, leading to an accumulation of DNA damage in cancer cells, which can result in cell death .

Pharmacokinetics

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate has excellent pharmacokinetics in preclinical species . .

Result of Action

The inhibition of PARP1 by Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate leads to an increase in DNA damage in cancer cells. This can result in the death of these cells, providing a potential therapeutic benefit in cancer treatment .

properties

IUPAC Name |

ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)7-10-6-11-8-14-5-4-12(11)15-9(10)2/h4-6,8H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUENHHFVDYVZTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C2C=CN=CC2=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2980864.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2980868.png)

![4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2980870.png)

![N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2980871.png)

![8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2980877.png)

![2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2980879.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2980883.png)